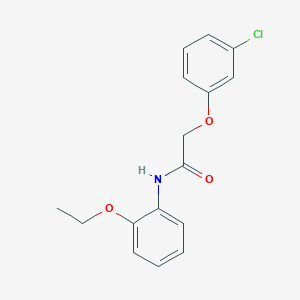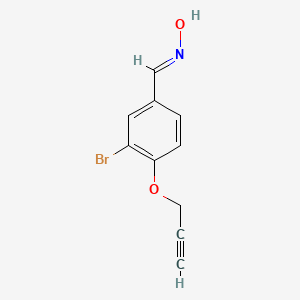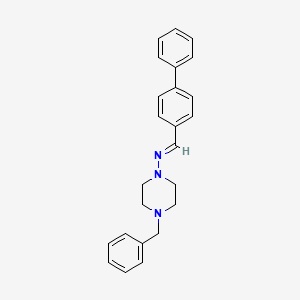![molecular formula C12H13N5O2 B5540357 6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolo-triazole derivatives involves multi-step chemical reactions, starting from precursors such as acetonitrile thioalkyl derivatives, which are then subjected to cyclization processes under reflux conditions with acetic acid to afford the desired triazolo-triazole compounds. For instance, the synthesis and antioxidant ability of related derivatives, showcasing the methodological approach to obtaining these compounds, have been elaborated in several studies (Shakir et al., 2017).
Molecular Structure Analysis
The molecular structure of triazolo-triazole derivatives is confirmed through various spectroscopic techniques, including NMR, FT-IR, and sometimes X-ray crystallography. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, which are crucial for understanding its reactivity and properties (Hwang et al., 2006).
Chemical Reactions and Properties
Triazolo-triazole compounds are known for their participation in a variety of chemical reactions, leveraging their reactive sites for modifications and functionalization. This versatility is seen in their ability to undergo reactions such as acylation, alkylation, and cyclization to yield a wide range of derivatives with diverse biological activities. For example, their antioxidant, antimicrobial, and anti-inflammatory activities have been highlighted in research, demonstrating their chemical reactivity and potential utility in medicinal chemistry (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of triazolo-triazole derivatives, such as solubility, melting point, and crystallinity, can be directly influenced by their molecular structure. These properties are essential for predicting the behavior of these compounds under different conditions and for their formulation into usable products. The crystalline structure, in particular, can be elucidated using X-ray diffraction techniques, offering insights into the stability and packing of molecules in the solid state (Nanjunda-Swamy et al., 2005).
Chemical Properties Analysis
The chemical properties of triazolo-triazole derivatives are profoundly influenced by their heterocyclic framework, which imparts a range of reactivities toward nucleophilic and electrophilic agents. Their ability to form hydrogen bonds and participate in π-π stacking interactions contributes to their biological activity and interactions with biological macromolecules. Studies have shown that these compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects, which can be attributed to their chemical properties and the presence of functional groups that interact with biological targets (Zhao et al., 2012).
Applications De Recherche Scientifique
Antimicrobial Activities
Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2010) investigated the synthesis of various 1,2,4-triazole derivatives and their antimicrobial activities. Some of these compounds, including derivatives of triazoles, demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2010).
Antibacterial and Antifungal Properties : Prasad et al. (2009) synthesized a series of substituted triazolothiadiazoles, displaying promising antimicrobial activities. These derivatives, including triazoles, showed notable efficacy against various microorganisms (Prasad et al., 2009).
Anticancer Activity
- Anticancer Potential : A recent study by Mallisetty et al. (2022) explored the synthesis of 1,2,4-triazole linked to pyrazole derivatives, assessing their antibacterial and anticancer activity. Some compounds displayed potent cytotoxicity against specific cancer cell lines, indicating the anticancer potential of triazole derivatives (Mallisetty et al., 2022).
Synthesis of Novel Derivatives
- Development of New Triazole Derivatives : A study by Kaplancikli et al. (2008) focused on synthesizing new triazole and triazolothiadiazine derivatives as potential antimicrobial agents. This research contributes to the development of novel triazole-based compounds (Kaplancikli et al., 2008).
Antioxidant Ability
- Synthesis and Antioxidant Evaluation : Shakir et al. (2017) synthesized new derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin with antioxidant properties. This highlights the potential of triazole derivatives in antioxidant applications (Shakir et al., 2017).
Applications in Molecular Modeling and Drug Development
- Molecular Modeling Study : El-Reedy and Soliman (2020) conducted a study involving novel triazole derivatives, evaluating their anti-inflammatory, antibacterial, and antifungal agents. This research illustrates the role of triazole derivatives in drug development and molecular modeling (El-Reedy & Soliman, 2020).
Mécanisme D'action
Orientations Futures
The future directions for the research on 1,2,4-triazole derivatives could involve the design and synthesis of new derivatives with improved properties. The fused-triazole backbone 1 H - [1,2,4]triazolo [4,3- b ] [1,2,4]triazole with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .
Propriétés
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-14-15-12-13-11(16-17(7)12)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNRORVLMCNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)


![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

